molecular formula C12H12F3NO4 B15341150 Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate

Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate

Cat. No.: B15341150
M. Wt: 291.22 g/mol
InChI Key: GGWGUIPZTFRPAZ-UHFFFAOYSA-N
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Description

Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate is a methyl ester derivative featuring a substituted phenyl group with nitro (-NO₂) and trifluoromethyl (-CF₃) groups at the 2- and 4-positions, respectively. The compound’s branched propionate backbone introduces steric hindrance, which may influence its physicochemical properties (e.g., lipophilicity, metabolic stability) and biological activity.

Properties

Molecular Formula

C12H12F3NO4

Molecular Weight

291.22 g/mol

IUPAC Name

methyl 2-methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propanoate

InChI

InChI=1S/C12H12F3NO4/c1-11(2,10(17)20-3)8-5-4-7(12(13,14)15)6-9(8)16(18)19/h4-6H,1-3H3

InChI Key

GGWGUIPZTFRPAZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate typically involves the esterification of 2-nitro-4-(trifluoromethyl)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The reaction mixture is then purified through distillation and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol in the presence of a strong base or acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Sodium hydroxide or hydrochloric acid.

Major Products

    Reduction: 2-Methyl-2-[2-amino-4-(trifluoromethyl)phenyl]propionate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionic acid and methanol.

Scientific Research Applications

Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate has several applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, including anti-inflammatory and anticancer agents.

    Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to disrupt biological pathways in pests.

    Material Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to the disruption of biological processes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Nitro and Trifluoromethyl Substitutions

The following compounds share the 2-nitro-4-(trifluoromethyl)phenyl motif but differ in ester groups or backbone structure:

Compound Name Key Structural Differences Similarity Score Biological Activity/Notes
Ethyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate Ethyl ester, acetate backbone, 3-nitro position 0.97 Higher lipophilicity; potential herbicidal use
Methyl 2-(2-nitro-4-(trifluoromethyl)phenyl)acetate Methyl ester, acetate backbone 0.97 Similar substitution pattern; lower steric bulk
Dimethyl 2-(2-nitro-4-(trifluoromethyl)phenyl)malonate Dimethyl ester, malonate backbone 0.90 Increased polarity; possible synthetic precursor

Key Observations :

  • Backbone Modifications : The propionate backbone in the target compound introduces a methyl branch, increasing steric hindrance compared to acetate or malonate derivatives. This may slow metabolic degradation or alter target binding .
  • Nitro Position : Substitution at the 3-nitro position (vs. 2-nitro) in analogs like Ethyl 2-(3-nitro-4-(trifluoromethyl)phenyl)acetate could alter electronic effects, impacting reactivity or herbicidal activity .

Compounds with Shared Trifluoromethylphenyl Pharmacophores

2-[[(3,5-Dimethyl-4-isoxazolyl)methyl]thio]-N-[2-[[2-nitro-4-(trifluoromethyl)phenyl]amino]ethyl]-3-pyridinecarboxamide
  • Structure : Incorporates a pyridinecarboxamide-thioether linkage to the 2-nitro-4-(trifluoromethyl)phenyl group.
  • Activity : Designed for anticancer, antiviral, or antiplatelet applications, highlighting the versatility of the trifluoromethylphenyl-nitro motif in drug design .
Methyl 2-(4-((2-methylallyl)amino)phenyl)propionate (CAS 32589-39-2)
  • Structure : Lacks nitro and trifluoromethyl groups but shares the methyl propionate backbone.
  • Activity: Primarily used in chemical synthesis; illustrates how amino substituents (vs. nitro/CF₃) drastically alter electronic properties and applications .

Herbicidal Activity of Analogous Compounds

reports that compounds with 4-(trifluoromethyl)phenyl and 4-nitrophenyl substituents exhibit herbicidal activity against rape (Brassica napus) but weak activity against barnyard grass (Echinochloa crus-galli). For example:

  • Methyl 2-[4-(Trifluoromethyl)phenyl]propionate Derivatives : Demonstrated moderate inhibition of rape growth (50–70% at 100 ppm) but <20% inhibition in barnyard grass .
  • Role of Nitro Group : The nitro substituent’s electron-withdrawing effects may enhance reactivity toward plant enzymes, though positional isomers (2-nitro vs. 3-nitro) require further study .

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